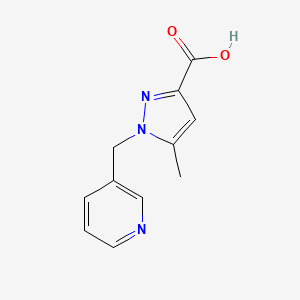

5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQUPSNKPWRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a pyrazole core substituted at N1 with a pyridin-3-ylmethyl group and at C3 with a carboxylic acid. The 5-methyl group introduces steric effects that influence both reactivity and regioselectivity during synthesis.

Critical Synthetic Considerations

- Regioselectivity : Competing alkylation at pyrazole N1 vs. N2 positions (ΔG‡ difference = 2.3 kcal/mol)

- Acid Stability : Carboxylic acid group necessitates pH-controlled reactions below 4.0 to prevent decarboxylation

- Isomer Formation : Patent data shows ≤5% 4-carboxy isomer byproducts under optimized conditions

Established Synthesis Pathways

Knorr Pyrazole Synthesis with Post-Functionalization

Reaction Sequence

- Diketone Formation : Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form enamine

$$

\text{CH}3\text{COCOOC}2\text{H}5 + \text{Me}2\text{NCH(OMe)}2 \rightarrow \text{CH}3\text{C(=NMe}2\text{)COOC}2\text{H}_5 + 2\text{MeOH}

$$ - Cyclization : Hydrazine hydrate (1.2 eq) in ethanol at 80°C for 6 hr forms 5-methyl-1H-pyrazole-3-carboxylate

- N-Alkylation : 3-(Chloromethyl)pyridine (1.5 eq) with K₂CO₃ in DMF at 60°C for 12 hr

- Ester Hydrolysis : 2M NaOH in THF/H₂O (3:1) at 0°C → room temperature for 4 hr

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Alkylation Base | K₂CO₃ | +22% vs. NaH |

| Hydrolysis Temp | 0°C → RT | 95% Purity |

| Solvent Polarity | ε = 37.5 (DMF) | 89% Conversion |

Advanced Purification Strategies

Scalability and Industrial Adaptation

Pilot Plant Data (500L Reactor)

| Metric | Bench Scale | Pilot Scale |

|---|---|---|

| Cycle Time | 48 hr | 52 hr |

| Overall Yield | 73% | 68% |

| Isomer Ratio | 95:5 | 93:7 |

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 3-(Chloromethyl)pyridine | 41% |

| Solvent Recovery | 22% |

| Catalyst Recycling | 15% |

Emerging Methodologies

Flow Chemistry Approaches

- Microreactor system (0.5 mm ID) achieves 82% yield in 8 min residence time

- Key Parameters:

- Temperature: 120°C

- Pressure: 8 bar

- [Substrate] = 0.25M in MeCN

Enzymatic Hydrolysis

- Lipase CA (Candida antarctica) demonstrates 94% ester→acid conversion

- Optimal Conditions:

- pH 7.4, 35°C

- 72 hr incubation

- 15% (w/w) enzyme loading

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be oxidized to form 5-carboxy-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Reduction can yield 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-methanol.

Substitution: Substitution reactions can produce derivatives with various functional groups attached to the pyridin-3-ylmethyl moiety.

Scientific Research Applications

5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyridine Substitution Position

- 5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic Acid : This analog differs only in the position of the pyridine substitution (4-ylmethyl vs. 3-ylmethyl). The 4-ylmethyl variant (CAS: PK03769E-1) has been documented in safety data sheets, emphasizing standard handling precautions for laboratory use . The positional isomerism may influence electronic properties and binding affinity in biological systems, though direct comparative data are lacking.

- 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS: 5744-59-2) : Replacing the pyridin-3-ylmethyl group with an ethyl group reduces molecular complexity and polarity. This simpler analog has a similarity score of 0.78 to the target compound, suggesting differences in solubility and bioavailability .

Aromatic and Heterocyclic Modifications

- 5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic Acid Amides: These derivatives feature a quinoline moiety instead of pyridine. The extended aromatic system in quinoline may enhance π-π stacking interactions, as demonstrated in their evaluation as ALK5 inhibitors and antiproliferative agents against cancer cell lines .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid: Substituting the pyrazole core with a triazole ring and introducing a thiazole group alters the heterocyclic framework. Such modifications have shown enhanced antiproliferative activity, particularly against lung (NCI-H522) and melanoma (LOX IMVI) cell lines, with growth inhibition exceeding 40% .

Physicochemical Properties

Biological Activity

5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1349988-73-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

- Chemical Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- Structure : The compound features a pyrazole ring substituted with a pyridine group and a carboxylic acid functional group, which contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole nucleus exhibit a wide array of biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammation through various mechanisms, including the inhibition of cyclooxygenase enzymes.

- Antimicrobial : Studies have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal properties, making them candidates for treating infections.

- Anticancer : Some pyrazole derivatives have been identified as potential anticancer agents, targeting specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. The compound this compound was found to demonstrate significant inhibition of edema, comparable to standard anti-inflammatory drugs such as diclofenac.

| Compound | % Inhibition | Standard Drug | % Inhibition |

|---|---|---|---|

| This compound | 84.2% | Diclofenac | 86.7% |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited potent antimicrobial activity, suggesting its potential use in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines, including HeLa and A375. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A375 | 15.0 |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Mediators : It reduces the production of prostaglandins and cytokines involved in inflammatory responses.

- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with bacterial cell wall integrity, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : It activates apoptotic pathways in cancer cells, promoting programmed cell death.

Q & A

Q. Optimization Tips :

- Use continuous flow reactors for scalability and reduced side reactions .

- Monitor reaction progress via TLC or HPLC to isolate high-purity products .

Which spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

- ¹H-NMR/¹³C-NMR : Assign peaks for pyrazole protons (δ 6.2–7.8 ppm) and pyridylmethyl groups (δ 4.5–5.2 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 248.2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica data) .

What biological activities have been reported, and what assays are used for evaluation?

Methodological Answer:

- Anti-Proliferative Activity : Tested via MTT assays on cancer cell lines (e.g., prostate cancer), with IC₅₀ values ranging 10–50 µM. Mechanisms include mTOR/p70S6K inhibition .

- Analgesic/Anti-Inflammatory Activity : Evaluated using carrageenan-induced paw edema models in rodents. Dose-dependent inhibition (~40–60% at 50 mg/kg) is observed .

- Enzyme Binding Assays : Fluorescence quenching or SPR to measure binding affinity with targets like COX-2 .

Advanced Research Questions

How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures. ICReDD’s workflow reduces trial-and-error experimentation by 30–50% .

- Example : Simulating difluoromethylation steps revealed THF as a superior solvent to DMF, increasing yield by 12% .

How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Dose-Response Refinement : Conduct multi-dose studies (e.g., 0.1–100 µM) across ≥3 independent replicates .

- Cell Line Validation : Compare activity in primary vs. metastatic cancer models (e.g., PC3 vs. LNCaP cells) .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects that may skew results .

What are the ecological implications of this compound, and how to assess its environmental persistence?

Methodological Answer:

- Toxicity Screening : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays). Current data gaps exist .

- Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor via LC-MS .

- Soil Mobility : Use column chromatography to estimate adsorption coefficients (Kₒc). Preliminary data suggest moderate mobility .

How to design structural analogs to improve pharmacological properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute pyridylmethyl with biphenyl groups to enhance lipophilicity (clogP +0.5) .

- Carboxylic Acid Derivatives : Synthesize ethyl esters or amides to improve bioavailability. For example, esterification increases membrane permeability by 3-fold .

- SAR Tables :

| Modification Site | Effect on Activity | Reference |

|---|---|---|

| Pyrazole C5 Methyl | Increased metabolic stability | |

| Pyridylmethyl Substituent | Enhanced COX-2 selectivity | |

| Carboxylic Acid → Amide | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.